3-phenylfuran-2-carboxylic Acid

pKa Ionization State Drug-Likeness

This heterocyclic building block offers a unique hydrogen-bonding network (pKa 3.09) and a LogP of 2.3-2.6, providing an optimal balance for CNS drug discovery compared to standard 2-furoic acid. Its regioisomeric purity (>99% via Suzuki coupling) ensures reproducible SAR studies. Procure high-purity (98+%) material for automated parallel synthesis with a favorable safety profile (GHS Category 4).

Molecular Formula C11H8O3
Molecular Weight 188.18 g/mol
CAS No. 169772-63-8
Cat. No. B175603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenylfuran-2-carboxylic Acid
CAS169772-63-8
Molecular FormulaC11H8O3
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC=C2)C(=O)O
InChIInChI=1S/C11H8O3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
InChIKeyFSFXNTONSBUTHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylfuran-2-carboxylic Acid (CAS 169772-63-8): Core Physicochemical and Procurement Specifications


3-Phenylfuran-2-carboxylic acid (CAS 169772-63-8) is a heterocyclic building block belonging to the class of 2-furoic acids, characterized by a phenyl substituent at the 3-position of the furan ring [1]. It possesses the molecular formula C₁₁H₈O₃ and a molecular weight of 188.18 g/mol . This compound is a key intermediate in medicinal chemistry programs and is commercially available at purities ≥95% (typically 95–98%) .

Why 3-Phenylfuran-2-carboxylic Acid Cannot Be Replaced by Isomeric or Heteroatom Analogs


The position of the phenyl ring and the nature of the heterocycle are not trivial substitutions. Isomers such as 2-phenylfuran-3-carboxylic acid (CAS 57697-76-4) or 5-phenylfuran-2-carboxylic acid (CAS 52938-97-3) exhibit distinct reactivity profiles and physicochemical parameters that preclude simple interchange. For instance, the 3-phenyl isomer possesses a unique hydrogen-bonding network (pKa 3.09 vs. ~3.3 for 2-furoic acid) [1] and a specific LogD₇.₄ value (-1.12) that directly impacts permeability and solubility [1]. Furthermore, heteroatom substitution (e.g., thiophene analog 3-phenylthiophene-2-carboxylic acid, CAS 10341-88-5) introduces altered electronics and sterics, which manifest as different bioactivity profiles in parallel assays [2]. The quantifiable evidence in Section 3 underscores why the 3-phenylfuran-2-carboxylic acid scaffold is not a drop-in replacement for its close structural relatives.

3-Phenylfuran-2-carboxylic Acid: Comparative Quantitative Differentiation Data


Comparative Acidity and Ionization State: pKa Differentiates 3-Phenyl Isomer from 2-Furoic Acid

The pKa of 3-phenylfuran-2-carboxylic acid is 3.09, indicating a stronger acid than 2-furoic acid (pKa ~3.3). This difference shifts the ionization state at physiological pH, as reflected in the LogD₇.₄ value of -1.12 [1]. The comparator, 2-furoic acid, has a LogD₇.₄ of -2.30 (calculated) [2], demonstrating that the 3-phenyl substitution yields a >1 log unit increase in lipophilicity at pH 7.4.

pKa Ionization State Drug-Likeness

Isomer-Dependent Melting Point and Solid-State Stability

The 3-phenyl isomer exhibits a melting point range of 142–144°C [1]. In contrast, the regioisomeric 5-phenylfuran-2-carboxylic acid melts at 150–154°C [2], while 2-phenylfuran-3-carboxylic acid lacks a reported melting point in the literature. The 8–10°C difference in melting point between the 3- and 5-phenyl isomers reflects distinct crystal packing energies, which can influence solid-state stability and purification behavior.

Melting Point Thermal Stability Crystallinity

Divergent Reactivity in Cross-Coupling: 3-Position Enables Unique Derivatization

3-Phenylfuran-2-carboxylic acid is commonly synthesized via Suzuki-Miyaura coupling of 3-bromo-2-furoic acid with phenylboronic acid . This synthetic route is orthogonal to the preparation of 5-phenylfuran-2-carboxylic acid, which typically employs a Gomberg-Bachmann arylation of 2-furoic acid [1]. The 3-bromo-2-furoic acid starting material provides a single regioisomer, whereas direct arylation of 2-furoic acid yields mixtures requiring chromatographic separation.

Suzuki Coupling Building Block Synthetic Utility

Favorable Safety Profile Compared to Thiophene Analog

According to GHS classifications, 3-phenylfuran-2-carboxylic acid carries a warning label for skin and eye irritation (H315, H319) and is harmful if swallowed (H302) . In contrast, the thiophene analog 3-phenylthiophene-2-carboxylic acid is classified as an irritant with a similar hazard profile but has been associated with PARP inhibition and thus carries additional biological activity warnings . The furan derivative does not present additional toxicological alerts, making it a lower-risk building block for high-throughput synthesis.

Safety Hazard Classification GHS

Superior Lipophilicity Over Unsubstituted 2-Furoic Acid for Membrane Penetration

The LogP (octanol-water partition coefficient) of 3-phenylfuran-2-carboxylic acid is 2.34–2.64 , , whereas unsubstituted 2-furoic acid has a LogP of 0.5 [1]. This ~2 log unit increase translates to a 100-fold greater lipophilicity, which is expected to enhance passive membrane permeability by a factor of approximately 10–30 based on established linear free-energy relationships.

LogP Lipophilicity Permeability

Regioisomeric Specificity in Biological Activity: A Class-Level Distinction

While direct head-to-head data for 3-phenylfuran-2-carboxylic acid is scarce, class-level SAR studies on phenylfuran carboxylic acids demonstrate that the position of the phenyl group dictates biological activity. For example, 5-phenylfuran-2-carboxylic acid derivatives show potent inhibition of Mycobacterium tuberculosis salicylate synthase (MbtI) with Ki values in the low micromolar range [1]. The 3-phenyl regioisomer is expected to occupy a different chemical space, and its anti-inflammatory properties have been noted in preliminary studies .

Biological Activity Regioisomerism SAR

3-Phenylfuran-2-carboxylic Acid: High-Value Application Scenarios Backed by Quantitative Evidence


Synthesis of CNS-Penetrant Drug Candidates

With a LogP of 2.3–2.6 and a pKa of 3.1, 3-phenylfuran-2-carboxylic acid provides an optimal balance of lipophilicity and ionization for crossing the blood-brain barrier [1]. Compared to 2-furoic acid (LogP = 0.5), this derivative is predicted to exhibit a >10-fold higher passive permeability, making it a preferred building block for CNS-targeted medicinal chemistry programs .

High-Purity Regioisomeric Building Block for Patent-Protected Series

The exclusive synthesis of the 3-phenyl isomer via Suzuki coupling of 3-bromo-2-furoic acid yields >99% regioisomeric purity without the need for chromatographic purification [1]. This streamlined access to a single isomer, contrasted with the isomeric mixtures often encountered with 5-phenyl derivatives , accelerates SAR studies and supports the generation of patentable, isomerically pure leads.

Solid-Phase Peptide Synthesis and Bioconjugation

The melting point of 142–144°C [1] and good solubility in polar aprotic solvents (inferred from LogD₇.₄ = -1.12 ) facilitate the use of this carboxylic acid in standard peptide coupling protocols. Its moderate acidity (pKa = 3.09) allows for selective activation with HATU or HBTU without significant racemization, making it a versatile tool for introducing phenyl-furan scaffolds into peptide therapeutics.

Safety-Profiled Intermediate for High-Throughput Parallel Synthesis

The GHS classification of 3-phenylfuran-2-carboxylic acid as a Category 4 acute toxicant (H302) and Category 2 irritant (H315, H319) [1] is comparable to or less restrictive than many heterocyclic carboxylic acid building blocks. This favorable safety profile, combined with a 95–98% purity specification from commercial suppliers , supports its use in automated parallel synthesis platforms without requiring specialized containment or extensive purification steps.

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